Cas no 2137598-61-7 (Cyclobutane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]-)
![Cyclobutane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]- structure](https://ja.kuujia.com/scimg/cas/2137598-61-7x500.png)
Cyclobutane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]- 化学的及び物理的性質
名前と識別子
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- Cyclobutane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]-
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- インチ: 1S/C10H17Br/c1-9(2)6-10(9,7-11)8-4-3-5-8/h8H,3-7H2,1-2H3
- InChIKey: MLTNCDVUIAKOGD-UHFFFAOYSA-N
- ほほえんだ: C1(C2(CBr)CC2(C)C)CCC1
Cyclobutane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678821-0.5g |
[1-(bromomethyl)-2,2-dimethylcyclopropyl]cyclobutane |
2137598-61-7 | 0.5g |
$1783.0 | 2023-03-11 | ||
Enamine | EN300-678821-0.05g |
[1-(bromomethyl)-2,2-dimethylcyclopropyl]cyclobutane |
2137598-61-7 | 0.05g |
$1560.0 | 2023-03-11 | ||
Enamine | EN300-678821-10.0g |
[1-(bromomethyl)-2,2-dimethylcyclopropyl]cyclobutane |
2137598-61-7 | 10.0g |
$7988.0 | 2023-03-11 | ||
Enamine | EN300-678821-1.0g |
[1-(bromomethyl)-2,2-dimethylcyclopropyl]cyclobutane |
2137598-61-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678821-0.1g |
[1-(bromomethyl)-2,2-dimethylcyclopropyl]cyclobutane |
2137598-61-7 | 0.1g |
$1635.0 | 2023-03-11 | ||
Enamine | EN300-678821-0.25g |
[1-(bromomethyl)-2,2-dimethylcyclopropyl]cyclobutane |
2137598-61-7 | 0.25g |
$1708.0 | 2023-03-11 | ||
Enamine | EN300-678821-2.5g |
[1-(bromomethyl)-2,2-dimethylcyclopropyl]cyclobutane |
2137598-61-7 | 2.5g |
$3641.0 | 2023-03-11 | ||
Enamine | EN300-678821-5.0g |
[1-(bromomethyl)-2,2-dimethylcyclopropyl]cyclobutane |
2137598-61-7 | 5.0g |
$5387.0 | 2023-03-11 |
Cyclobutane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]- 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Cyclobutane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]-に関する追加情報
Introduction to Cyclobutane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]- (CAS No. 2137598-61-7)
Cyclobutane, [1-(bromomethyl-2,2-dimethylcyclopropyl]- (CAS No. 2137598-61-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural framework, presents a versatile platform for the development of novel therapeutic agents and advanced chemical intermediates. The presence of both bromomethyl and 2,2-dimethylcyclopropyl substituents makes it a particularly interesting molecule for researchers exploring innovative synthetic pathways and functional group transformations.
The structural motif of this compound combines the rigidity of a cyclobutane ring with the reactivity of a bromomethyl group, which is a key feature for further chemical modifications. The 2,2-dimethylcyclopropyl moiety adds an additional layer of complexity, providing steric hindrance that can influence reaction outcomes and selectivity. Such structural features are highly valued in medicinal chemistry, where precise control over molecular architecture is crucial for achieving desired pharmacological properties.
In recent years, there has been a growing interest in the development of cycloalkane-based compounds due to their potential applications in drug design. The cyclobutane ring, in particular, has been extensively studied for its ability to enhance metabolic stability and bioavailability of pharmaceuticals. The incorporation of functional groups like the bromomethyl group allows for further derivatization, enabling the synthesis of a wide range of analogues with tailored biological activities.
One of the most compelling aspects of Cyclobutane, [1-(bromomethyl-2,2-dimethylcyclopropyl]- is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel scaffolds for kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The bromomethyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are widely used to construct carbon-carbon bonds in drug molecules.
The 2,2-dimethylcyclopropyl substituent not only influences the electronic properties of the molecule but also contributes to its overall steric profile. This can be particularly advantageous when designing molecules that require specific binding interactions with biological targets. For instance, the steric bulk provided by the dimethyl groups can help optimize binding affinities and reduce off-target effects.
Recent studies have highlighted the potential of this compound in the development of antiviral agents. The unique structural features of Cyclobutane, [1-(bromomethyl-2,2-dimethylcyclopropyl]- have been exploited to design molecules that interfere with viral replication mechanisms. By targeting key enzymes or receptors involved in viral life cycles, researchers aim to develop new therapeutic strategies against emerging infectious diseases.
The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include halogenation reactions to introduce the bromomethyl group and ring-closing metathesis to form the cyclobutane core. These synthetic strategies highlight the importance of well-designed intermediates in facilitating complex molecular constructions.
In conclusion, Cyclobutane, [1-(bromomethyl-2,2-dimethylcyclopropyl]- represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and synthesis of next-generation therapeutics.
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